molecular formula C16H32OSi B14378827 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol CAS No. 89657-06-7

4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol

Katalognummer: B14378827
CAS-Nummer: 89657-06-7
Molekulargewicht: 268.51 g/mol
InChI-Schlüssel: IQUWMUIVFOZORS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is an organic compound with the molecular formula C14H30OSi It is a tertiary alcohol, characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a cyclopropyl group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then functionalized with a trimethylsilyl group. The final step involves the introduction of the tert-butyl group and the hydroxyl group to the cyclohexane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield a ketone, while reduction with NaBH4 can produce a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-tert-Butylcyclohexanol: Similar structure but lacks the trimethylsilyl and cyclopropyl groups.

    1-(Trimethylsilyl)cyclopropylmethanol: Contains the trimethylsilyl and cyclopropyl groups but lacks the tert-butyl group.

    4-tert-Butyl-1-cyclohexanol: Similar structure but lacks the trimethylsilyl group.

Uniqueness

4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is unique due to the combination of the tert-butyl, trimethylsilyl, and cyclopropyl groups attached to the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

89657-06-7

Molekularformel

C16H32OSi

Molekulargewicht

268.51 g/mol

IUPAC-Name

4-tert-butyl-1-(1-trimethylsilylcyclopropyl)cyclohexan-1-ol

InChI

InChI=1S/C16H32OSi/c1-14(2,3)13-7-9-15(17,10-8-13)16(11-12-16)18(4,5)6/h13,17H,7-12H2,1-6H3

InChI-Schlüssel

IQUWMUIVFOZORS-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1CCC(CC1)(C2(CC2)[Si](C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.